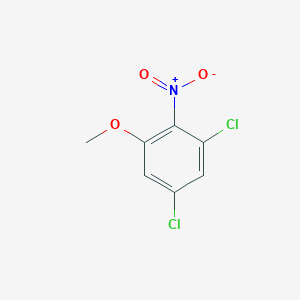

![molecular formula C20H22ClF2N3O2S B2592620 盐酸N-(3-(二甲氨基)丙基)-2,6-二氟-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1216440-22-0](/img/structure/B2592620.png)

盐酸N-(3-(二甲氨基)丙基)-2,6-二氟-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

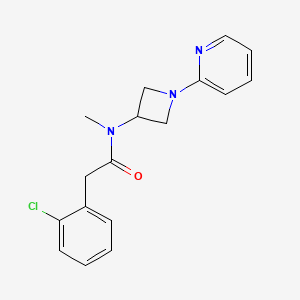

This compound is a benzamide derivative with a dimethylamino propyl group, a difluorobenzene group, and a methoxybenzothiazole group. Benzamide derivatives are often used in medicinal chemistry due to their bioactive properties .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzamide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid or its derivatives .科学研究应用

Antimicrobial Hydrogels

The poor mechanical strength of the poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogel limits its application as a drug delivery system and antimicrobial agent. However, recent research has improved its properties by controlling both morphology and antibacterial effectiveness. Here’s how:

- Results :

- The hydrogels reduced the activity of E. coli even in the absence of CTAB, gentamicin, and ciprofloxacin, thanks to the quaternary ammonium (QA) groups on the DMAPMAAm units interacting with bacterial membranes .

Self-Healing Hydrogels for Drug Delivery

N-(3-(dimethylamino)propyl) methacrylamide serves as a monomer to synthesize self-healing pH-responsive P(DMAPMA-stat-DAA) hydrogels. These hydrogels have potential applications in drug delivery systems .

Gene Delivery Vector

Due to its cationic nature, N-(3-(dimethylamino)propyl) methacrylamide can complex with nucleic acids and facilitate their intracellular delivery. Researchers have explored its use as a gene delivery vector .

Cross-Linking Agent for RNA and Nanofiber Matrices

- RNA Cross-Linking : The compound is employed for post-fixation and crosslinking of small ribonucleic acid (RNAs) species from formalin-fixed paraffin-embedded (FFPE) tissues, especially for fluorescent in situ hybridization (FISH) and immunofluorescence (IF) signals .

- Nanofiber Matrices : It is used for cross-linking nanofiber matrices with mouse lung extract .

Peptide Synthesis and Immunoconjugates

N-(3-(dimethylamino)propyl) methacrylamide (EDAC) has been utilized in peptide synthesis and for crosslinking proteins to nucleic acids. Additionally, it plays a role in the preparation of immunoconjugates .

Copolymerization Studies

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) have been investigated. These studies revealed peculiar behavior influenced by the total initial concentration of monomers, affecting the composition and compositional heterogeneity of copolymers .

未来方向

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2S.ClH/c1-24(2)11-6-12-25(19(26)17-13(21)7-4-8-14(17)22)20-23-18-15(27-3)9-5-10-16(18)28-20;/h4-5,7-10H,6,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLMQZLCFWYFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC=C3F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)

![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)

![(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2592547.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)

![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)

![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)